molecular formula C20H19N5O2 B10981938 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10981938
M. Wt: 361.4 g/mol
InChI Key: YTHWLOISCBIXML-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features both indole and pyrido[2,3-d]pyrimidine moieties, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the high-temperature cyclization steps and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the pyrido[2,3-d]pyrimidine core can yield dihydropyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyrido[2,3-d]pyrimidine core can inhibit tyrosine kinases and cyclin-dependent kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is unique due to the combination of the indole and pyrido[2,3-d]pyrimidine moieties in a single molecule. This combination can result in synergistic biological activities and enhanced therapeutic potential compared to individual indole or pyrido[2,3-d]pyrimidine derivatives .

Biological Activity

1-Methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor . This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15N5O2C_{16}H_{15}N_{5}O_{2}, with a molecular weight of 309.32 g/mol. Its structure features a fused heterocyclic arrangement combining pyridine and pyrimidine rings, contributing to its diverse biological activities.

The primary mechanism of action for this compound involves its ability to inhibit tyrosine kinases by binding to the ATP-binding site. This inhibition disrupts phosphorylation events critical for cell signaling pathways, particularly those related to cell proliferation and survival. Such mechanisms position the compound as a promising candidate in cancer therapeutics and other diseases characterized by dysregulated kinase activity.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptotic cell death in tumor cells by blocking cell cycle progression during mitosis .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological Activity
7ao Contains a pyridopyrimidine coreSelective inhibitor of PLK2; induces apoptosis
PD-173955 Tyrosine-protein kinase inhibitorTargets transforming protein Abl
TAK-733 Kinase activity against MEK and ERKAntitumor agent

This comparative analysis underscores the significance of specific structural features in determining biological activity.

Case Study 1: Inhibition of Tumor Cell Growth

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells, with an IC50 value in the low micromolar range. The mechanism involved the induction of apoptosis through activation of caspase pathways .

Case Study 2: Targeting Specific Kinases

Another research effort focused on the specificity of this compound against a panel of kinases. The results showed that it selectively inhibited certain tyrosine kinases involved in oncogenic signaling pathways, demonstrating its potential as a targeted therapy for cancers with specific genetic alterations .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions designed to construct the complex heterocyclic framework. The synthetic pathway emphasizes the importance of functional group positioning for enhancing biological activity.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-13-23-18-15(7-5-9-21-18)20(27)25(13)11-10-22-19(26)17-12-14-6-3-4-8-16(14)24(17)2/h3-9,12H,10-11H2,1-2H3,(H,22,26)

InChI Key

YTHWLOISCBIXML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C

Origin of Product

United States

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